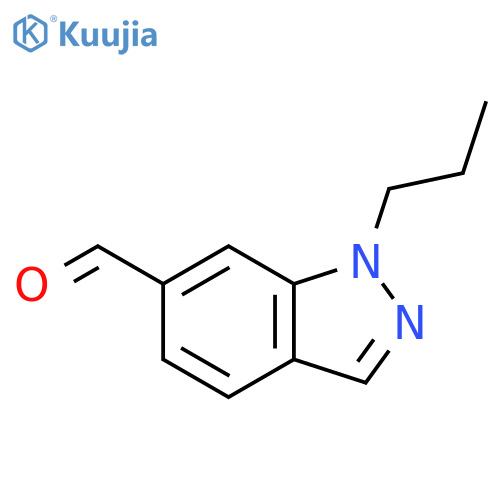

Cas no 1936487-88-5 (1-propyl-1H-indazole-6-carbaldehyde)

1-propyl-1H-indazole-6-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-6-carboxaldehyde, 1-propyl-

- 1-propyl-1H-indazole-6-carbaldehyde

-

- インチ: 1S/C11H12N2O/c1-2-5-13-11-6-9(8-14)3-4-10(11)7-12-13/h3-4,6-8H,2,5H2,1H3

- InChIKey: JECMALCTRIJNFU-UHFFFAOYSA-N

- SMILES: N1(CCC)C2=C(C=CC(C=O)=C2)C=N1

1-propyl-1H-indazole-6-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3519-1G |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 95% | 1g |

¥ 2,560.00 | 2023-03-20 | |

| Ambeed | A569642-1g |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 98% | 1g |

$396.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3519-1g |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 95% | 1g |

¥2559.0 | 2024-04-23 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00777437-1g |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 98% | 1g |

¥2560.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3519-500mg |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 95% | 500mg |

¥1708.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3519-100mg |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 95% | 100mg |

¥764.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3519-250mg |

1-propyl-1H-indazole-6-carbaldehyde |

1936487-88-5 | 95% | 250mg |

¥1022.0 | 2024-04-23 |

1-propyl-1H-indazole-6-carbaldehyde 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

1-propyl-1H-indazole-6-carbaldehydeに関する追加情報

1-propyl-1H-indazole-6-carbaldehyde (CAS No. 1936487-88-5)

1-propyl-1H-indazole-6-carbaldehyde is a compound with the CAS registry number 1936487-88-5, belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring, making them structurally similar to purines and pyrimidines. The presence of the aldehyde group at the 6-position and the propyl substituent at the 1-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of organic chemistry and materials science.

The synthesis of 1-propyl-1H-indazole-6-carbaldehyde typically involves multi-step organic reactions, often starting from simpler precursors such as aldehydes or ketones. The construction of the indazole ring is a critical step in its synthesis, often achieved through cyclization reactions involving appropriate nitrogen-containing precursors. Recent advancements in catalytic methods, such as the use of transition metal catalysts or enzymatic catalysis, have enabled more efficient and selective syntheses of such compounds. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the indazole core with high regioselectivity.

One of the most notable applications of indazoles in general is their role as building blocks in drug discovery. The indazole scaffold is known for its ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. In recent studies, 1-propyl-1H-indazole-6-carbaldehyde has been investigated for its potential as a lead compound in anti-cancer drug development. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

In addition to its biological applications, 1-propyl-1H-indazole-6-carbaldehyde has also been explored in materials science. The aldehyde group at the 6-position allows for further functionalization, enabling the incorporation of this compound into polymer networks or hybrid materials. For example, researchers have utilized this compound as a precursor for generating conductive polymers with tailored electronic properties. These materials hold promise for applications in flexible electronics and energy storage devices.

The physical properties of 1-propyl-1H-indazole-6-carbaldehyde are also worth noting. It is typically isolated as a crystalline solid with a melting point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic transformations. The compound is also relatively stable under ambient conditions, though it may undergo oxidation or other side reactions under harsh conditions.

From a synthetic perspective, indazoles like 1-propyl-1H-indazole-6-carbaldehyde are valuable due to their ability to undergo various post-synthetic modifications. For instance, the aldehyde group can be converted into other functional groups such as esters, amides, or hydrazones through well-established carbonyl chemistry techniques. This versatility allows chemists to explore a wide range of derivatives with diverse functionalities.

Recent research has also focused on understanding the photophysical properties of indazoles, particularly their fluorescence behavior. Studies have shown that certain derivatives of indazoles exhibit strong fluorescence under UV light, making them potential candidates for use in fluorescent sensors or imaging agents. While 1-propyl-1H-indazole-6-carbaldehyde itself may not exhibit significant fluorescence due to steric hindrance from the propyl group, its derivatives could be optimized for such applications.

In terms of environmental impact and safety considerations, indazoles are generally considered non-toxic at typical exposure levels; however, their handling should still adhere to standard laboratory safety protocols due to their potential irritant effects on skin and eyes.

In summary, 1-propyl-1H-indazole-6-carbaldehyde (CAS No. 1936487-88-5) is a versatile compound with promising applications in drug discovery and materials science. Its unique structure and reactivity make it an attractive target for further research and development across multiple disciplines within chemistry.

1936487-88-5 (1-propyl-1H-indazole-6-carbaldehyde) Related Products

- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)

- 2172500-92-2(6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)

- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)

- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)

- 2097937-87-4(1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)

- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)

- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)

- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)

- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)